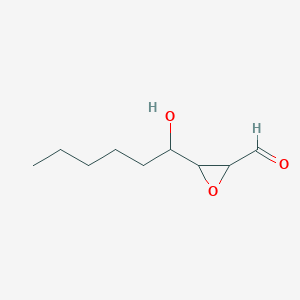
2,3-Epoxy-4-hydroxynonanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Epoxy-4-hydroxynonanal (EHNA) is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. EHNA is a potent inhibitor of the enzyme adenosine deaminase (ADA), which plays a crucial role in purine metabolism. ADA is responsible for the breakdown of adenosine to inosine, a process that is essential for the regulation of cellular adenosine levels. EHNA has been shown to modulate the activity of ADA, leading to a range of biological effects that have been studied in detail.
Wirkmechanismus
2,3-Epoxy-4-hydroxynonanal exerts its biological effects by inhibiting the activity of ADA, an enzyme that plays a crucial role in purine metabolism. ADA is responsible for the breakdown of adenosine to inosine, a process that is essential for the regulation of cellular adenosine levels. 2,3-Epoxy-4-hydroxynonanal has been shown to modulate the activity of ADA by binding to the enzyme's active site, leading to a range of biological effects.
Biochemische Und Physiologische Effekte
2,3-Epoxy-4-hydroxynonanal has been shown to have a range of biochemical and physiological effects. In addition to its effects on cancer cells, inflammation, and cardiovascular diseases, 2,3-Epoxy-4-hydroxynonanal has also been shown to modulate the activity of the immune system. 2,3-Epoxy-4-hydroxynonanal has been shown to inhibit the production of cytokines by T cells, suggesting that it may have potential as an immunomodulatory agent.
Vorteile Und Einschränkungen Für Laborexperimente
2,3-Epoxy-4-hydroxynonanal has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. 2,3-Epoxy-4-hydroxynonanal has also been extensively studied, and its effects have been well characterized. However, 2,3-Epoxy-4-hydroxynonanal also has some limitations. It is a potent inhibitor of ADA, which may limit its use in experiments that require the activity of this enzyme. In addition, 2,3-Epoxy-4-hydroxynonanal may have off-target effects that need to be carefully considered when designing experiments.
Zukünftige Richtungen
2,3-Epoxy-4-hydroxynonanal has several potential future directions for research. One area of interest is the development of 2,3-Epoxy-4-hydroxynonanal analogs that may have improved efficacy or reduced off-target effects. Another area of interest is the use of 2,3-Epoxy-4-hydroxynonanal in combination with other therapies, such as chemotherapy or immunotherapy, to enhance their efficacy. Finally, the potential use of 2,3-Epoxy-4-hydroxynonanal as a diagnostic tool for diseases that involve the dysregulation of ADA activity is an area of ongoing research.
Synthesemethoden
2,3-Epoxy-4-hydroxynonanal can be synthesized using a variety of methods, including the reaction of 4-hydroxynonanal with epichlorohydrin in the presence of a base. The resulting product can be purified using column chromatography to obtain pure 2,3-Epoxy-4-hydroxynonanal. Other methods for the synthesis of 2,3-Epoxy-4-hydroxynonanal have also been reported in the literature.
Wissenschaftliche Forschungsanwendungen
2,3-Epoxy-4-hydroxynonanal has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and cardiovascular diseases. 2,3-Epoxy-4-hydroxynonanal has been shown to inhibit the growth of cancer cells by modulating the activity of ADA. In addition, 2,3-Epoxy-4-hydroxynonanal has been shown to inhibit the production of pro-inflammatory cytokines, suggesting that it may have potential as an anti-inflammatory agent. 2,3-Epoxy-4-hydroxynonanal has also been shown to have a range of cardiovascular effects, including the modulation of vascular smooth muscle tone and the inhibition of platelet aggregation.
Eigenschaften
CAS-Nummer |
118354-84-0 |
|---|---|
Produktname |
2,3-Epoxy-4-hydroxynonanal |
Molekularformel |
C9H16O3 |
Molekulargewicht |
172.22 g/mol |
IUPAC-Name |
3-(1-hydroxyhexyl)oxirane-2-carbaldehyde |
InChI |
InChI=1S/C9H16O3/c1-2-3-4-5-7(11)9-8(6-10)12-9/h6-9,11H,2-5H2,1H3 |
InChI-Schlüssel |
RWEZZEBPLLEJBN-UHFFFAOYSA-N |
SMILES |
CCCCCC(C1C(O1)C=O)O |
Kanonische SMILES |
CCCCCC(C1C(O1)C=O)O |
Synonyme |
2,3-epoxy-4-hydroxynonanal 2,3-epoxy-4-hydroxynonanal, (2alpha,3beta(R*)), (+-)-isome |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



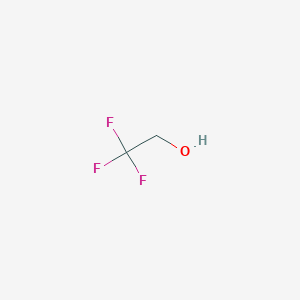
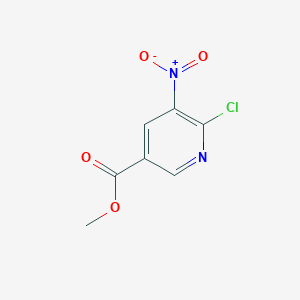
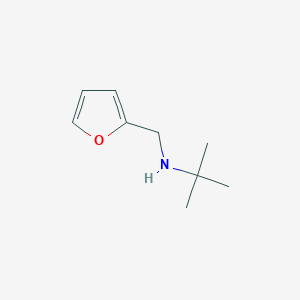
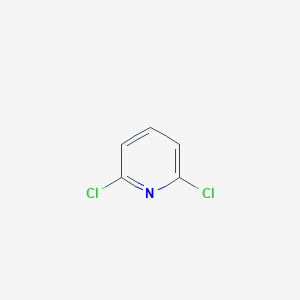
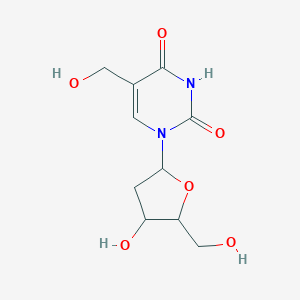
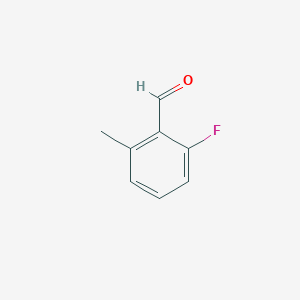
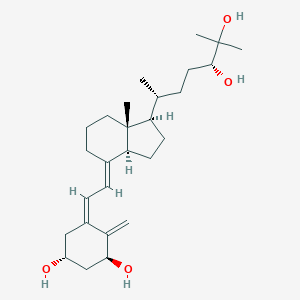



![N-[2-(Dichloroacetyl)-5-fluorophenyl]-N-methylformamide](/img/structure/B45672.png)


![Ethyl 4-[4-(N,N-dimethylamino)phenyl]-4-oxobutanoate](/img/structure/B45679.png)